Aptme

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aptamers are single-stranded DNA or RNA molecules that can bind to target molecules with high specificity and affinity. They have gained significant attention in the scientific community due to their potential applications in various fields, including diagnostics, therapeutics, and biosensors.

Mécanisme D'action

The mechanism of action of aptamers involves the binding of the aptamer to the target molecule, resulting in a conformational change that prevents the target from performing its function. This can lead to inhibition of enzymatic activity, blocking of receptor-ligand interactions, or disruption of protein-protein interactions.

Effets Biochimiques Et Physiologiques

Aptamers can have various biochemical and physiological effects, depending on their target and mechanism of action. For example, aptamers that target cancer cells can induce apoptosis or inhibit cell proliferation. Aptamers that target viral proteins can prevent viral entry into host cells or inhibit viral replication.

Avantages Et Limitations Des Expériences En Laboratoire

Aptamers have several advantages for lab experiments, including their high specificity and affinity, ease of synthesis, and stability. However, they also have some limitations, such as the potential for non-specific binding, the need for optimization of experimental conditions, and the limited availability of commercial aptamers for some targets.

Orientations Futures

The future of aptamers is promising, with numerous potential applications in various fields. Some future directions for aptamer research include the development of aptamers for new targets, the optimization of aptamer selection and synthesis methods, and the integration of aptamers into new technologies, such as biosensors and drug delivery systems.

In conclusion, aptamers are a versatile and promising tool for scientific research, with numerous potential applications in various fields. The synthesis method of aptamers involves iterative rounds of selection and amplification, resulting in highly specific aptamers. Aptamers have been used as molecular probes, therapeutic agents, and biosensors, with a mechanism of action involving the binding of the aptamer to the target molecule. Aptamers have various biochemical and physiological effects, and their use in lab experiments has both advantages and limitations. The future of aptamers is promising, with numerous potential directions for research and development.

Méthodes De Synthèse

Aptamers are typically synthesized through a process called systematic evolution of ligands by exponential enrichment (SELEX). This process involves iterative rounds of selection and amplification, where a library of random nucleic acid sequences is exposed to the target molecule, and the sequences that bind to the target are isolated and amplified. The process is repeated until a pool of highly specific aptamers is obtained.

Applications De Recherche Scientifique

Aptamers have numerous applications in scientific research, including as molecular probes for imaging and detection, as therapeutic agents for disease treatment, and as biosensors for environmental monitoring. Aptamers have been used to detect various targets, such as proteins, small molecules, and even whole cells. They have also been used as therapeutic agents for cancer, viral infections, and other diseases.

Propriétés

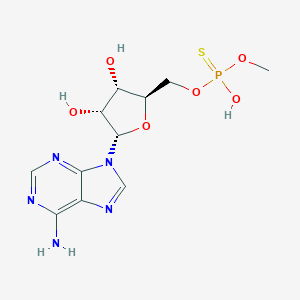

Numéro CAS |

107133-74-4 |

|---|---|

Nom du produit |

Aptme |

Formule moléculaire |

C11H16N5O6PS |

Poids moléculaire |

377.32 g/mol |

Nom IUPAC |

(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy(methoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H16N5O6PS/c1-20-23(19,24)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,24)(H2,12,13,14)/t5-,7-,8-,11+,23?/m1/s1 |

Clé InChI |

DWZSOXPWUCNSSW-ZAKKHMFKSA-N |

SMILES isomérique |

COP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES |

COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Synonymes |

adenosine 5'-O-phosphorothioate O-methyl ester adenosine 5'-O-phosphorothioate O-methyl ester, (S)-isomer APTME |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)